2-(Cyclopent-1-EN-1-YL)acetate
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Overview
Description
2-(Cyclopent-1-EN-1-YL)acetate, also known as 2-Cyclopenten-1-yl acetate, is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclopentene, where an acetate group is attached to the cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-EN-1-YL)acetate typically involves the esterification of 2-Cyclopenten-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopent-1-EN-1-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Cyclopenten-1-one acetate using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclopentanol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2-Cyclopenten-1-one acetate.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
2-(Cyclopent-1-EN-1-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-(Cyclopent-1-EN-1-YL)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-ol: The alcohol precursor of 2-(Cyclopent-1-EN-1-YL)acetate.
2-Cyclopenten-1-one: An oxidized derivative of this compound.
Ethyl 2-(Cyclopent-2-en-1-yl)acetate: A similar ester with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its potential biological activities and applications in different fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C7H9O2- |
---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)acetate |
InChI |
InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h3H,1-2,4-5H2,(H,8,9)/p-1 |
InChI Key |
QOGMZIQMZUXOKM-UHFFFAOYSA-M |
Canonical SMILES |
C1CC=C(C1)CC(=O)[O-] |
Origin of Product |
United States |
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